molecular formula C9H11BrN2S B13325770 5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole

5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole

Cat. No.: B13325770
M. Wt: 259.17 g/mol
InChI Key: HSIQLJGTYBITNR-UHFFFAOYSA-N
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Description

5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and tert-butyl groups in its structure imparts unique chemical properties that make it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions usually involve heating the reagent mixture in benzene (PhH) for 2-4 hours . The structure of the starting bromo ketone can influence the outcome of the reaction, leading to different products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction:

    Cyclization Reactions: The imidazole and thiazole rings can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve solvents like benzene or ethanol and may require heating or the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted imidazo[2,1-b][1,3]thiazole derivatives .

Scientific Research Applications

5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole has several scientific research applications:

    Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents. They can inhibit the growth of cancer cells and have been studied for their effects on various cancer cell lines.

    Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which 5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, its anticancer activity may involve the inhibition of key enzymes or signaling pathways that are essential for cancer cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole is unique due to the presence of both bromine and tert-butyl groups, which impart distinct chemical properties. These groups can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11BrN2S

Molecular Weight

259.17 g/mol

IUPAC Name

5-bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C9H11BrN2S/c1-9(2,3)6-5-13-8-11-4-7(10)12(6)8/h4-5H,1-3H3

InChI Key

HSIQLJGTYBITNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC2=NC=C(N12)Br

Origin of Product

United States

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